molecular formula C26H24N2O5 B11188462 Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11188462
M. Wt: 444.5 g/mol
InChI Key: AIEFIJJVTZQOCU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromenes. These compounds are characterized by a unique spirocyclic structure, which involves a chromene ring fused to an indole ring. This particular compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone under microwave irradiation . This method is efficient and yields the desired spirochromene derivative with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported ionic liquids, can enhance the efficiency of the reaction . Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can have enhanced biological activity .

Scientific Research Applications

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the fused ring systems.

    Spiropyrans: These compounds have a spirocyclic structure involving a pyran ring.

Uniqueness

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its specific combination of a chromene and indole ring, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2'-amino-7'-(2-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C26H24N2O5/c1-3-32-24(30)22-23(27)33-20-13-15(16-9-5-4-8-14(16)2)12-19(29)21(20)26(22)17-10-6-7-11-18(17)28-25(26)31/h4-11,15H,3,12-13,27H2,1-2H3,(H,28,31)

InChI Key

AIEFIJJVTZQOCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5C)N

Origin of Product

United States

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